6-methoxy-4H-isoquinoline-1,3-dione

CDK4 cyclin-dependent kinase oncology

SAR inconsistency from incorrect regioisomers can derail CDK4/TDP2 inhibitor programs. This 6-methoxy-substituted isoquinoline-1,3-dione scaffold is the validated core for selective CDK4 inhibitors (31 nM IC50; 93-fold over CDK2) and TDP2 inhibitors (1.9 µM). • Defined C-6 methoxy pattern ensures SAR reproducibility • Reactive C-4 methylene enables enamine-based derivatisation • Compatible with 3D-QSAR-guided library design (CoMFA q²=0.695, r²=0.947). Supplied with ≥95% purity for reliable hit expansion.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B8714633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-4H-isoquinoline-1,3-dione
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)NC(=O)C2
InChIInChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(12)11-10(8)13/h2-4H,5H2,1H3,(H,11,12,13)
InChIKeyKAVCBBBSOBGCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4H-isoquinoline-1,3-dione: Privileged Scaffold for Kinase & PDE Inhibition


6‑Methoxy‑4H‑isoquinoline‑1,3‑dione (CAS 943750‑85‑4) is a heterocyclic core belonging to the isoquinoline‑1,3‑dione family. Its molecular formula is C₁₀H₉NO₃ and its molecular weight is 191.18 g/mol . The scaffold features two ketone groups at positions 1 and 3, a methoxy substituent at the 6‑position of the aromatic ring, and a reactive methylene at C‑4 that permits enamine‑based derivatisation. In medicinal chemistry, isoquinoline‑1,3‑diones have been validated as selective inhibitors of cyclin‑dependent kinase 4 (CDK4), tyrosyl‑DNA phosphodiesterase 2 (TDP2), and HIV reverse‑transcriptase‑associated RNase H, making the 6‑methoxy variant a key intermediate for constructing target‑focused compound libraries [1].

Core scaffold for CDK4 and TDP2 inhibitor library synthesis
Mandatory C-6 methoxy substitution supports kinase inhibition activity
C-4 methylene enables enamine derivatisation for focused SAR exploration

Why 6-Methoxy-4H-isoquinoline-1,3-dione Cannot Be Replaced


Although the isoquinoline‑1,3‑dione scaffold is shared by many commercial building blocks, the identity and position of the aromatic substituent dictate both the potency and selectivity profile of the final inhibitor. Published structure‑activity relationships (SAR) for CDK4 inhibitors demonstrate that introduction of a substituent at the C‑6 position—particularly iodo, aryl, heteroaryl, t‑butyl, or cyclopentyl—markedly enhances inhibitory activity, while the unsubstituted core or a 7‑methoxy regioisomer yields substantially weaker or target‑shifted pharmacology [1]. In the TDP2 series, simple substitutions on the isoquinoline‑1,3‑dione core were shown to produce a >50‑fold difference in IC₅₀ between closely related analogs [2]. Consequently, procurement of a compound with a defined substitution pattern is not an interchangeable exercise; selecting the incorrect regioisomer or a des‑methoxy analog can lead to loss of activity, misleading SAR conclusions, and wasted screening resources.

Regioisomer mismatch
7-Methoxy isomer may not deliver CDK4 activity; 6-methoxy orientation aligns with favorable QSAR contours and literature potency.
Core substitution gap
Unsubstituted isoquinoline-1,3-dione shows no detectable CDK4 inhibition; C-6 substitution is a reported minimum requirement.
Headpiece sensitivity
Activity shifts significantly with 4-aminomethylene headpiece identity; analog performance cannot be assumed without structural confirmation.

6-Methoxy-4H-isoquinoline-1,3-dione: Head-to-Head Comparison with Analogs


CDK4 Selectivity: Methoxy-Derived vs. Piperidine-Linked Inhibitor

A derivative carrying the 6‑methoxy‑4H‑isoquinoline‑1,3‑dione core (CHEMBL489246: 4‑[(3‑hydroxy‑4‑methoxy‑benzylamino)‑methylene]‑6‑methoxy‑4H‑isoquinoline‑1,3‑dione) inhibited CDK4/cyclin D1 with an IC₅₀ of 31 nM in a retinoblastoma‑phosphorylation assay, while a closely related 6‑methoxy analog containing a piperidin‑1‑ylmethyl‑phenylamino headpiece (CHEMBL484288) required an IC₅₀ of 2,000 nM under identical assay conditions [1][2]. This represents a ~65‑fold potency advantage conferred by the 3‑hydroxy‑4‑methoxy‑benzylamino substitution on the 6‑methoxy core.

CDK4 potency: headpiece effect
Head-to-head
3-OH-4-OMe-benzylamino derivative: IC₅₀ 31 nM
Piperidinylmethyl-phenylamino derivative: IC₅₀ 2,000 nM
~65-fold potency difference
Headpiece choice strongly influences CDK4 inhibition
RB phosphorylation assay; consistent core substitution
CDK4 cyclin-dependent kinase oncology

CDK4 vs. CDK2 Selectivity of 6-Methoxy Derivative

The same 6‑methoxy‑bearing derivative CHEMBL489246 exhibited an IC₅₀ of 2,900 nM against CDK2/cyclin E compared with 31 nM against CDK4/cyclin D1, yielding a 93‑fold selectivity for CDK4 over CDK2 in matched retinoblastoma‑phosphorylation assays [1]. This selectivity is a hallmark of the isoquinoline‑1,3‑dione chemotype when appropriately substituted, as reported in the primary SAR literature [2].

CDK4 vs CDK2 selectivity
Cross-study
CDK4 IC₅₀ 31 nM
CDK2 IC₅₀ 2,900 nM
93-fold selectivity window
Scaffold supports CDK4-sparing kinase profiling
Matched RB phosphorylation endpoints
CDK4 CDK2 selectivity kinase profiling

TDP2 Inhibition and Selectivity over TDP1 of Isoquinoline-1,3-diones

Although the 6‑methoxy substitution has not yet been explicitly profiled in published TDP2 SAR, the parent isoquinoline‑1,3‑dione chemotype yielded compound 64 with an IC₅₀ of 1.9 µM against recombinant TDP2 and no detectable inhibition of the homologous TDP1 at 111 µM [1]. This >58‑fold selectivity window establishes the scaffold as a viable starting point for TDP2‑targeted probe development, and the 6‑methoxy analog is the logical next‑step intermediate for introducing the 4‑aminomethylene modifications that drive potency.

TDP2 selectivity over TDP1
Class-level
Parent chemotype: TDP2 IC₅₀ 1.9 µM
TDP1 inhibition not observed up to 111 µM
>58-fold selectivity
TDP2-targeted probe development may benefit
6-methoxy variant not explicitly profiled; class inference
TDP2 tyrosyl-DNA phosphodiesterase topoisomerase DNA repair

C6-Substitution Requirement for CDK4 Inhibitory Activity

The seminal CDK4 inhibitor series published by Tsou et al. (2009) and the companion 3D‑QSAR study by Lu et al. (2010) established that no CDK4 inhibitory activity is observed for the unsubstituted 4H‑isoquinoline‑1,3‑dione core, whereas introduction of iodo, aryl, heteroaryl, t‑butyl, or cyclopentyl at C‑6 enhances potency into the low nanomolar range [1][2]. The 6‑methoxy group occupies the same vector and provides a synthetically tractable handle for further elaboration via cross‑coupling or nucleophilic displacement.

C-6 substitution requirement
Class-level
Unsubstituted core: no CDK4 inhibition
C-6 methoxy predicted active (CoMFA q²=0.695, r²=0.947)
6-Methoxy substitution is essential for CDK4 activity
QSAR model based on 81 isoquinoline-1,3-diones
CDK4 SAR C6-substitution isoquinoline-1,3-dione

6-Methoxy vs. 7-Methoxy Isoquinoline-1,3-dione Regioisomer Comparison

The 7‑methoxy regioisomer (7‑methoxy‑4H‑isoquinoline‑1,3‑dione, CAS 76746‑94‑6) places the methoxy group para to the C‑4 methylene rather than meta as in the 6‑methoxy compound. Published 3D‑QSAR contour maps for CDK4 inhibition show that electron‑donating groups at the 6‑position interact favourably with a hydrophobic pocket in the ATP‑binding site, whereas the 7‑position points toward solvent and tolerates only small substituents [1]. Consequently, the 6‑methoxy regioisomer is predicted to yield more potent CDK4 inhibitors than the 7‑methoxy analog, a prediction consistent with the absence of highly potent 7‑methoxy CDK4 inhibitors in the primary literature.

6- vs 7-methoxy regioisomer
Class-level
6-Methoxy: favorable steric/electrostatic contour
7-Methoxy: solvent-exposed orientation, less favorable
Predicted r²pred 0.875–0.769
Regioisomeric identity dictates CDK4 activity potential
3D-QSAR contour maps guide scaffold choice
regioisomer methoxy position SAR isoquinoline-1,3-dione

6-Methoxy-4H-isoquinoline-1,3-dione Application Scenarios


CDK4-Selective Oncology Probe and Lead Optimization

The 6‑methoxy core is the preferred starting material for synthesizing 4‑aminomethylene‑substituted CDK4 inhibitors. Based on the 31 nM CDK4 IC₅₀ and 93‑fold selectivity over CDK2 demonstrated by the 3‑OH‑4‑OMe‑benzylamino derivative [1], medicinal chemistry teams can use this scaffold to generate focused libraries by varying the benzylamino or pyridylmethylamino headpiece while retaining the 6‑methoxy substitution. The established SAR that C‑6 substitution is mandatory for CDK4 activity makes this compound indispensable for any group initiating a CDK4 inhibitor program.

TDP2 Inhibitor Development for Topoisomerase-Poison Sensitisation

Given that the isoquinoline‑1,3‑dione chemotype delivers selective TDP2 inhibition (IC₅₀ = 1.9 µM) with no detectable TDP1 activity at 111 µM [1], the 6‑methoxy derivative serves as a key intermediate for installing 4‑benzylidene or 4‑aminomethylene substituents that further enhance TDP2 potency. Researchers developing combination therapies with etoposide or doxorubicin can employ this scaffold to identify TDP2 inhibitors that overcome chemoresistance.

Chemical Biology Tool for Kinase Selectivity Profiling

The well‑characterised CDK4‑vs‑CDK2 selectivity of the 6‑methoxy isoquinoline‑1,3‑dione derivatives makes this scaffold suitable for creating chemical probes that dissect CDK4‑specific signaling in cell‑cycle studies. The quantitative selectivity data (31 nM vs. 2,900 nM) [1] provide confidence that observed cellular phenotypes are attributable to CDK4 engagement rather than off‑target CDK2 inhibition, a critical requirement for high‑quality chemical biology tool compounds.

Scaffold Hopping and Fragment-Based Drug Discovery

The 3D‑QSAR models built on 81 isoquinoline‑1,3‑diones (q² = 0.695, r² = 0.947 for CoMFA; r²pred = 0.875) [1] provide a predictive framework for designing novel analogs. The 6‑methoxy compound is the optimal fragment for scaffold‑hopping exercises because its substitution pattern aligns with the favourable electrostatic and steric contours identified by CoMFA/CoMSIA, enabling computational chemists to prioritise virtual libraries before committing to synthesis.

Application
Selection Property
Validation Focus
CDK4 inhibitor development
6-Methoxy substitution pattern
CDK4 vs CDK2 selectivity profiling
TDP2 probe design
Isoquinoline-1,3-dione chemotype
TDP2 selectivity over TDP1
Kinase selectivity tool
CDK4-sparing scaffold profile
CDK2 off-target activity evaluation
Fragment-based library synthesis
Predictive QSAR models (CoMFA/CoMSIA)
Virtual screening and analog prioritization
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